Estradiol valerate

概要

説明

バレリアン酸エストラジオールは、ヒトの体内に見られる天然ホルモンであるエストラジオールの合成エステルです。主に、閉経症状、エストロゲンレベルの低下、トランスジェンダー個人のホルモン療法、およびホルモン性避妊薬のホルモン療法に使用されます。 バレリアン酸エストラジオールは、前立腺癌の治療にも使用されます .

準備方法

合成経路および反応条件

バレリアン酸エストラジオールは、エストラジオールをバレリアン酸でエステル化することによって合成されます。この反応は、通常、エステル化プロセスを促進する酸触媒の使用を伴います。 反応条件には、触媒の存在下でエストラジオールとバレリアン酸の混合物を加熱して、エステル化が完了するまで加熱することが含まれます .

工業生産方法

工業的な設定では、バレリアン酸エストラジオールの生産は、大規模なエステル化プロセスを伴います。反応は、エストラジオールとバレリアン酸が酸触媒と混合される反応器で行われます。混合物を必要な温度に加熱し、反応は完了するまで監視されます。 次に、生成物を再結晶化および濾過などのさまざまな技術によって精製して、高純度のバレリアン酸エストラジオールを得ます .

化学反応の分析

反応の種類

バレリアン酸エストラジオールは、以下を含むいくつかの種類の化学反応を受けます。

加水分解: バレリアン酸エストラジオールは、エストラジオールとバレリアン酸を生成するために加水分解することができます。この反応は、通常、水と酸または塩基触媒の存在下で起こります。

酸化: バレリアン酸エストラジオールは酸化反応を受ける可能性があり、さまざまな酸化生成物の形成につながります。

一般的な試薬と条件

加水分解: 水、酸または塩基触媒。

酸化: 過マンガン酸カリウムまたは過酸化水素などの酸化剤。

生成される主な生成物

加水分解: エストラジオールとバレリアン酸。

酸化: バレリアン酸エストラジオールのさまざまな酸化誘導体。

還元: バレリアン酸エストラジオールの還元形.

科学研究の応用

バレリアン酸エストラジオールは、以下を含む幅広い科学研究の応用を持っています。

科学的研究の応用

Medical Uses

1. Hormone Therapy for Menopause:

Estradiol valerate is commonly prescribed for the treatment of moderate to severe menopausal symptoms such as hot flashes and vaginal atrophy. In the United States, it is indicated for women experiencing hypoestrogenism due to conditions such as hypogonadism or primary ovarian failure. The typical dosage for these indications ranges from 10 to 20 mg administered via intramuscular injection every four weeks .

2. Hormonal Contraception:

this compound is included in combined oral contraceptives, often paired with progestins like dienogest. It is also available as a combined injectable contraceptive. These formulations are effective in preventing ovulation and managing menstrual cycles .

3. Transgender Hormone Therapy:

In transgender women, this compound serves as part of feminizing hormone therapy. Dosages typically range from 5 to 20 mg administered every two weeks, with some patients receiving up to 40 mg depending on individual needs and treatment goals . This application aims to promote the development of female secondary sexual characteristics.

4. Treatment of Prostate Cancer:

this compound has been utilized in the palliative treatment of advanced prostate cancer in men, where it acts as an anti-androgen by inhibiting testosterone production. The recommended dosage often exceeds 30 mg every one to two weeks .

5. Management of Breast Cancer:

Low-dose oral this compound (2–6 mg/day) has been explored in treating breast cancer, particularly in women who have developed resistance to aromatase inhibitors .

Pharmacokinetics and Safety

Research indicates that this compound exhibits favorable pharmacokinetic properties, allowing for effective absorption and utilization in the body. Studies assessing its bioequivalence have shown that it maintains consistent efficacy across different formulations .

Case Studies and Research Findings

Several studies have documented the effectiveness and safety of this compound across various populations:

- Transgender Women: A study involving transgender women undergoing cross-sex hormone therapy reported improvements in bone mineral density and muscle mass during treatment with this compound compared to baseline measurements .

- Menopausal Women: Clinical trials have demonstrated significant reductions in hot flashes and improvements in quality of life among postmenopausal women treated with this compound .

- Cancer Treatment: Research has indicated that this compound can effectively manage symptoms associated with advanced prostate cancer while minimizing adverse effects when used judiciously .

Comparative Dosage Table

The following table summarizes the standard dosages of this compound compared to other estrogen formulations:

| Route/Form | This compound | Estradiol | Estradiol Acetate | Conjugated Estrogens |

|---|---|---|---|---|

| Oral | 0.5–4 mg/day | 0.5–4 mg/day | 0.45–3.6 mg/day | 0.3–1.25 mg/day |

| Injectable | 10–40 mg every 4 weeks | - | - | - |

作用機序

バレリアン酸エストラジオールは、エストラジオールのプロドラッグとして作用します。投与されると、体内で加水分解されてエストラジオールとバレリアン酸を放出します。エストラジオールは次に、乳房、子宮、卵巣、皮膚、前立腺、骨、脂肪、および脳を含むさまざまな組織のエстроゲン受容体に結合します。 この結合はエстроゲン受容体を活性化し、遺伝子転写の調節とさまざまな生理学的プロセスの調節につながります .

類似の化合物との比較

バレリアン酸エストラジオールは、酢酸エストラジオール、安息香酸エストラジオール、シпионаートエストラジオール、デナントエストラジオールなどの他のエストラジオールエステルに似ています。これらの化合物は、ホルモン療法にも使用されており、作用機序は類似しています。 バレリアン酸エストラジオールは、バレリアン酸との特定のエステル化がユニークであり、これはその薬物動態と作用時間に影響を与えます .

類似の化合物のリスト

- 酢酸エストラジオール

- 安息香酸エストラジオール

- シпионаートエストラジオール

- デナントエストラジオール

類似化合物との比較

Estradiol valerate is similar to other estradiol esters such as estradiol acetate, estradiol benzoate, estradiol cypionate, and estradiol dienanthate. These compounds are also used in hormone therapy and have similar mechanisms of action. this compound is unique in its specific esterification with valeric acid, which affects its pharmacokinetics and duration of action .

List of Similar Compounds

- Estradiol acetate

- Estradiol benzoate

- Estradiol cypionate

- Estradiol dienanthate

生物活性

Estradiol valerate (EV) is a synthetic derivative of estradiol, commonly used in hormone replacement therapy and gender-affirming treatments. Its biological activity encompasses a range of effects on hormone regulation, reproductive health, and various physiological systems. This article reviews the biological activity of this compound, highlighting key research findings, case studies, and clinical implications.

This compound exerts its effects primarily through estrogen receptors (ERs), specifically ERα and ERβ. These receptors are widely distributed in various tissues, including reproductive organs, brain, and bone. The binding of EV to these receptors activates gene transcription involved in the regulation of reproductive functions and secondary sexual characteristics.

Estrogen Receptor Activation

Research indicates that EV significantly upregulates the expression of ERα and ERβ in target tissues. For instance, a study demonstrated that treatment with EV led to a 2.0-fold increase in ERα and a 2.6-fold increase in ERβ expression in uterine tissues compared to untreated controls . This receptor activation is crucial for mediating the estrogenic effects associated with this compound.

Clinical Applications

1. Hormone Replacement Therapy (HRT)

EV is frequently used in HRT for menopausal women to alleviate symptoms such as hot flashes, mood swings, and sleep disturbances. A clinical study involving 100 patients with perimenopausal syndrome showed that EV improved serum sex hormone levels and significantly enhanced quality of life indicators, including sleep quality and emotional well-being .

2. Gender-Affirming Hormone Therapy

In transgender women undergoing hormone therapy, EV is often administered to induce feminization. A case study reported elevated cortisol levels in a patient receiving EV for gender dysphoria, suggesting potential endocrine interactions that warrant monitoring during treatment .

3. Neurotransmitter Modulation

Neonatal exposure to this compound has been shown to permanently alter neurotransmitter levels in the brain, particularly dopamine . This finding suggests that early exposure to EV may have long-lasting effects on neurochemical pathways related to mood and behavior.

Case Studies

- Case Study on Cortisol Levels : A 31-year-old transgender woman experienced elevated cortisol and ACTH levels after 11 days of EV treatment. This highlights the need for careful monitoring of adrenal function during estrogen therapy .

- Impact on Sleep Quality : In a randomized controlled trial, patients receiving EV reported significant improvements in sleep disturbances compared to those receiving conventional treatments .

Data Table: Effects of this compound on Hormonal Levels

| Parameter | Baseline Levels | Post-Treatment Levels | Statistical Significance |

|---|---|---|---|

| Estradiol (E2) | 11 pg/mL | 99 pg/mL | p < 0.01 |

| Cortisol | 31.6 μg/dL | 38.8 μg/dL | p < 0.05 |

| ACTH | 45 pg/mL | 51.5 pg/mL | p < 0.05 |

| LH | 1.16 mIU/mL | Decreased | p < 0.01 |

| FSH | 0.96 mIU/mL | Decreased | p < 0.01 |

Safety Profile and Adverse Effects

While this compound is generally considered safe, it can lead to side effects such as increased risk of thromboembolic events and mild hormonal imbalances. A study noted that common adverse reactions included breast tenderness and mood changes; however, severe adverse events remain rare .

特性

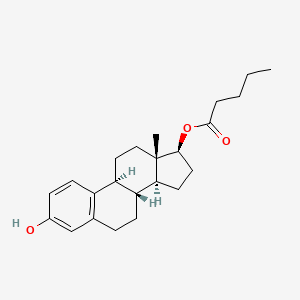

IUPAC Name |

[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32O3/c1-3-4-5-22(25)26-21-11-10-20-19-8-6-15-14-16(24)7-9-17(15)18(19)12-13-23(20,21)2/h7,9,14,18-21,24H,3-6,8,10-13H2,1-2H3/t18-,19-,20+,21+,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSEPBGGWRJCQGY-RBRWEJTLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8023004 | |

| Record name | Estradiol valerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Estradiol enters target cells freely (e.g., female organs, breasts, hypothalamus, pituitary) and interacts with a target cell receptor. When the estrogen receptor has bound its ligand it can enter the nucleus of the target cell, and regulate gene transcription which leads to formation of messenger RNA. The mRNA interacts with ribosomes to produce specific proteins that express the effect of estradiol upon the target cell. Estrogens increase the hepatic synthesis of sex hormone binding globulin (SHBG), thyroid-binding globulin (TBG), and other serum proteins and suppress follicle-stimulating hormone (FSH) from the anterior pituitary. Increases in the down-stream effects of ER binding reverses some of the symptoms of menopause, which are primarily caused by a loss of estrogenic activity. | |

| Record name | Estradiol valerate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13956 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

979-32-8 | |

| Record name | Estradiol valerate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=979-32-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Estradiol valerate [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000979328 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Estradiol valerate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13956 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | estradiol valerate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17590 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Estradiol valerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Estradiol valerate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.327 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ESTRADIOL VALERATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OKG364O896 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。